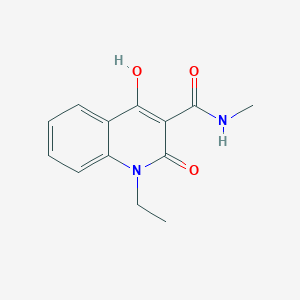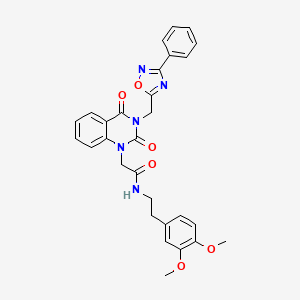![molecular formula C17H21N5 B14975568 N-cyclohexyl-N,3-dimethyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B14975568.png)
N-cyclohexyl-N,3-dimethyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE is a complex organic compound featuring a triazoloquinazoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Substitution Reactions:
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole ring.
Reduction: Reduction reactions can occur at the quinazoline core, potentially altering its electronic properties.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the methyl and cyclohexyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced triazoloquinazoline derivatives.
Substitution: Various substituted analogs depending on the reagents used.
Applications De Recherche Scientifique
N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.
Biological Studies: Used in studies exploring enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Industrial Applications: Potential use in the development of new materials with specific electronic properties due to its unique structural features.
Mécanisme D'action
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: It targets enzymes and receptors, particularly those involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell growth and apoptosis by binding to DNA and inhibiting key enzymes.
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[4,3-a]quinoxaline: Shares the triazoloquinazoline core but differs in substitution patterns.
Triazolo[4,3-a]pyrazine Derivatives: Similar heterocyclic structure with different biological activities.
Uniqueness: N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for targeted biological applications .
Propriétés
Formule moléculaire |
C17H21N5 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-cyclohexyl-N,3-dimethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
InChI |
InChI=1S/C17H21N5/c1-12-19-20-16-14-10-6-7-11-15(14)18-17(22(12)16)21(2)13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3 |
Clé InChI |
RISLYKFUJPFZPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C(=NC3=CC=CC=C32)N(C)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B14975492.png)
![N~4~-(2,4-dimethylphenyl)-N~6~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14975493.png)
![N-(3,5-Dimethylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B14975498.png)

![N-(2-chlorobenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B14975504.png)
![N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14975508.png)
![N-(4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14975525.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dinitrobenzamide](/img/structure/B14975537.png)
![1-(2,5-dimethylbenzyl)-8-methoxy-5-methyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14975548.png)
![N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14975551.png)


![[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-methylphenyl)methanone](/img/structure/B14975564.png)
